molecular formula C12H13N3O3 B5529763 2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL

2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL

Cat. No.: B5529763
M. Wt: 247.25 g/mol
InChI Key: WUUAOXNTCQWTOU-UHFFFAOYSA-N
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Description

2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and two hydroxyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE: This compound has a similar pyrimidine structure but differs in the substituents attached to the ring.

    2-AMINO-4-(3,4-(METHYLENEDIOXY)BENZYLAMINO)-6-(3-METHOXYPHENYL)PYRIMIDINE: Another pyrimidine derivative with different substituents, known for its biological activities.

Uniqueness

2-AMINO-5-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-hydroxy-5-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-8-4-2-7(3-5-8)6-9-10(16)14-12(13)15-11(9)17/h2-5H,6H2,1H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUAOXNTCQWTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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